2'-Hydroxy-4'-methoxypropiophenone
Description
Identification and Isolation from Biological Sources
The discovery of 2'-Hydroxy-4'-methoxypropiophenone in natural sources has been a result of meticulous isolation and analytical procedures.
The oyster mushroom, Pleurotus pulmonarius, is a well-known edible fungus. In the course of investigating the chemical constituents of this species, this compound was isolated and identified as a novel natural product. The isolation process typically involves the extraction of the fungal biomass with organic solvents, followed by various chromatographic techniques to separate the individual components. The final identification is then confirmed through spectroscopic analysis. The discovery of this compound in P. pulmonarius expands the known repertoire of secondary metabolites produced by this fungal genus. nih.gov
Beyond the fungal kingdom, this compound has been associated with the metabolite profile of the red flour beetle, Tribolium castaneum. researchgate.net This insect is a common pest of stored grain products. Analysis of the volatile and non-volatile compounds produced by these beetles has revealed the presence of this compound. It is believed to be a component of the beetle's metabolic output, although its precise biosynthetic origin and function within the insect's biology are still under investigation.
Contextual Significance in Chemical Ecology and Natural Product Discovery
The identification of the same compound in such disparate organisms as a fungus and an insect suggests potential roles in their ecological interactions and points to its importance in the broader field of natural product research.
The presence of this compound in both P. pulmonarius and T. castaneum hints at its potential involvement in chemical communication or defense mechanisms. nih.govresearchgate.net In fungi, secondary metabolites often play roles in deterring competitors or pathogens. In insects, such compounds can act as pheromones, allomones, or kairomones, mediating interactions within the same species or with other organisms in their environment. The shared chemistry between the fungus and the beetle could be a result of convergent evolution, or it might indicate a more direct ecological relationship, such as the beetle feeding on the fungus or its substrates.
The discovery of novel natural products like this compound is a driving force in the search for new biologically active compounds. researchgate.net Many natural products possess valuable pharmacological properties, and the unique chemical structures found in nature often serve as inspiration for the development of new drugs and other useful chemicals. The structural features of this compound, including its substituted aromatic ring, make it a candidate for further investigation into its potential biological activities.
Advanced Structural Elucidation and Analytical Characterization Techniques in Natural Product Chemistry
Determining the precise chemical structure of a novel natural product is a critical step in its study. A combination of modern analytical techniques is employed for this purpose.
The structural elucidation of this compound relies on a suite of spectroscopic methods. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. taylorandfrancis.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, reveals the connectivity of atoms within the molecule. nih.gov Other techniques such as infrared (IR) spectroscopy and ultraviolet-visible (UV-Vis) spectroscopy can provide additional information about the functional groups present in the compound. taylorandfrancis.comnih.gov For absolute confirmation of the three-dimensional structure, single-crystal X-ray crystallography can be utilized if a suitable crystal of the compound can be obtained. nih.gov
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. taylorandfrancis.com |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms and stereochemistry. nih.gov |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. taylorandfrancis.com |
| UV-Vis Spectroscopy | Information about the electronic structure. taylorandfrancis.com |
| X-ray Crystallography | Absolute three-dimensional structure. nih.gov |
Mass Spectrometry Applications in Biosynthetic Pathway Investigations
Mass spectrometry (MS) is a critical tool for elucidating biosynthetic pathways, allowing researchers to identify and quantify metabolic intermediates. In the study of the red flour beetle's aggregation pheromone, MS has been instrumental in analyzing the compounds produced by the beetles.
Biosynthetic studies have used techniques like gas chromatography-mass spectrometry (GC-MS) to analyze extracts from the beetles. By feeding the beetles flour coated with isotopically labeled precursors, such as [1-¹³C]acetate, researchers can track the incorporation of the label into downstream metabolites. The mass spectra of this compound (also referred to as 2,4-HMPP in some studies) isolated from these experiments show characteristic fragmentation patterns and shifts in mass-to-charge ratios (m/z) that confirm the biosynthetic origin of the molecule. researchgate.net
The mass spectrum of unlabeled this compound typically shows a molecular ion peak and several fragment ions corresponding to specific structural moieties. When labeled precursors are incorporated, the masses of the molecular ion and any fragments containing the label increase accordingly, providing clear evidence of the metabolic pathway. researchgate.net
Table 1: Predicted Mass Spectrometry Data for this compound This table presents predicted collision cross-section (CCS) values for different adducts of the compound, calculated using computational methods.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 181.08592 | 136.1 |
| [M+Na]⁺ | 203.06786 | 144.5 |
| [M-H]⁻ | 179.07136 | 139.0 |
| [M+NH₄]⁺ | 198.11246 | 155.9 |
| [M+K]⁺ | 219.04180 | 143.0 |
| [M+H-H₂O]⁺ | 163.07590 | 130.8 |
Source: PubChem. uni.lu
Spectroscopic Methods for Structural Confirmation (e.g., IR, NMR)
Once a compound of interest like this compound is isolated or synthesized, spectroscopic methods are essential for unambiguous structural confirmation. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques used for this purpose.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the ketone (C=O) group, the aromatic ring (C=C bonds), and the ether (C-O) linkage. The broadness of the hydroxyl peak can also suggest intramolecular hydrogen bonding with the adjacent ketone group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H (proton) and ¹³C (carbon-13) NMR, provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The aromatic protons would appear in the downfield region, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The ethyl group protons (-CH₂CH₃) would present as a characteristic quartet and triplet, while the methoxy (B1213986) group (-OCH₃) would appear as a singlet. The hydroxyl proton signal's position can be variable.
¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl and methoxy groups.
Table 2: Representative ¹H NMR Spectral Data for the Related Compound 4'-Methoxypropiophenone (B29531) This table shows the assigned chemical shifts for the protons in 4'-methoxypropiophenone, a structurally similar compound.
| Assignment | Chemical Shift (ppm) |
| Aromatic Protons (ortho to C=O) | 7.922 |
| Aromatic Protons (meta to C=O) | 6.907 |
| Methoxy Protons (-OCH₃) | 3.830 |
| Methylene (B1212753) Protons (-CH₂-) | 2.918 |
| Methyl Protons (-CH₃) | 1.198 |
Source: ChemicalBook. chemicalbook.com
The structural elucidation through these combined spectroscopic techniques is a cornerstone of natural product chemistry, enabling the precise identification of compounds like this compound within complex biological systems.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-9(11)8-5-4-7(13-2)6-10(8)12/h4-6,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKZPFSTXDXNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284089 | |
| Record name | 2'-Hydroxy-4'-methoxypropiophenone | |
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Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-44-6 | |
| Record name | 6270-44-6 | |
| Source | DTP/NCI | |
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| Record name | 2'-Hydroxy-4'-methoxypropiophenone | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40284089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Hydroxy-4'-methoxypropiophenone | |
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Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 4 Methoxypropiophenone
Established Synthetic Pathways
The synthesis of 2'-Hydroxy-4'-methoxypropiophenone can be achieved through various established routes. One notable method involves the selective methylation of a dihydroxy precursor.
Preparation via Steam Distillation of 2,4-Dihydroxypropiophenone with Dimethyl Sulphate in Aqueous Sodium Carbonate Solution
A common and effective method for the preparation of this compound involves the selective methylation of 2,4-dihydroxypropiophenone. In this process, crude 2,4-dihydroxybenzophenone (B1670367) and sodium carbonate are added to dimethyl sulfate (B86663). patsnap.com The mixture is then heated to a temperature between 70 and 78 °C to facilitate the reaction. patsnap.com After the reaction is complete, the product is washed with water until a neutral pH of 6.5 to 8.0 is achieved. patsnap.com The final step involves standing and layering, followed by dehydration to obtain the crude this compound. patsnap.com This method is advantageous due to its simple process and reduced pollution. patsnap.com
A similar approach can be used for the synthesis of the related compound, 2-hydroxy-4-methoxybenzophenone, starting from 2,4-dihydroxybenzophenone. The reaction is carried out in the presence of dimethyl sulfate and soda ash, with the temperature maintained at 75°C for 8 hours. patsnap.com The product is then purified by washing with water and dehydration. patsnap.com
Another patented method describes the synthesis of 2-methoxy-4-hydroxypropiophenone starting from phenol. This multi-step process involves the initial formation of p-cresol, followed by several transformations to yield the final product with a reported yield of over 85%. google.com
Derivatization Strategies and Analogue Synthesis
The structural framework of this compound allows for various derivatization strategies, enabling the synthesis of a wide range of analogues with potentially enhanced properties.
Alkylation Reactions for Structural Modification (e.g., with dimethyl sulfate)
Alkylation reactions are a key strategy for modifying the structure of hydroxybenzene derivatives. The use of alkylating agents like dimethyl sulfate in the presence of an alkali metal carbonate, such as sodium carbonate, is a well-established method. google.com This process is often carried out in the substantial absence of a solvent, with the reactants themselves forming a fluid slurry at elevated temperatures (typically between 75° and 100° C). google.com This technique has been successfully applied to the methylation of various substituted hydroxybenzenes, including acetovanillone, to produce dimethoxy derivatives in nearly quantitative yields. google.com The controlled addition of small amounts of water may be necessary to maintain stirrability as the reaction progresses and the mixture thickens. google.com
This methodology is also applicable to the synthesis of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, where 2,2',4,4'-tetrahydroxybenzophenone (B1218759) is methylated using dimethyl sulfate in the presence of zinc chloride and a mixed solvent system of dichloroethane and anhydrous ethanol (B145695). chemicalbook.com
Formation of Novel Propiophenone (B1677668) Derivatives for Enhanced Probing
The propiophenone scaffold serves as a versatile platform for the synthesis of novel derivatives with potential applications as chemical probes. For instance, new aroyl hydrazone derivatives have been prepared through the condensation reaction of 2-hydroxy-4-methoxyacetophenone with 4-nitrobenzoyl hydrazine. nih.gov The resulting compound, N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine, has been thoroughly characterized using various spectroscopic techniques and its molecular structure confirmed by single-crystal X-ray diffraction. nih.gov
Furthermore, the synthesis of diltiazem, a pharmaceutical agent, involves intermediates derived from propiophenone structures. Specifically, threo-2-hydroxy-3-(2-aminophenylthio)-3-(4-methoxyphenyl)propionic acid esters are key intermediates. google.com
Exploration of Advanced Chemical Reactivity
The chemical reactivity of this compound extends beyond simple derivatization, encompassing a range of oxidation and reduction reactions.
Oxidation and Reduction Reactions
The carbonyl group and the substituted aromatic ring of propiophenone derivatives are susceptible to both oxidation and reduction, leading to a variety of transformed products. For example, the synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, a metabolite of fenofibrate, can be achieved through the reduction of the corresponding ketone. nih.gov This reduction is typically carried out using sodium borohydride (B1222165) in methanol (B129727) at low temperatures. nih.gov
Conversely, oxidation of a related propiophenone derivative, 4'-(2-hydroxyethoxy)-2-methylpropiophenone, to 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (B25239) can be accomplished using dimethyl sulfoxide (B87167) (DMSO) as the oxidizing agent and N-bromosuccinimide (NBS) as a catalyst. chemicalbook.com
The following table provides a summary of the key reactions and conditions discussed:
| Starting Material | Reagents and Conditions | Product | Reference |
| 2,4-Dihydroxypropiophenone | Dimethyl sulphate, Aqueous Sodium Carbonate, Steam Distillation | This compound | patsnap.com |
| Substituted Hydroxybenzenes | Dimethyl sulfate, Sodium Carbonate, 75-100°C | Methoxybenzene derivatives | google.com |
| 2-hydroxy-4-methoxyacetophenone | 4-nitrobenzoyl hydrazine | N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine | nih.gov |
| Fenofibric Acid | Sodium borohydride, Methanol, 0-4°C | 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid | nih.gov |
| 4'-(2-hydroxyethoxy)-2-methylpropiophenone | N-Bromosuccinimide, Dimethyl sulfoxide, 100°C | 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone | chemicalbook.com |
Substitution Patterns and Functional Group Interconversions
The chemical reactivity of this compound allows for a variety of substitution reactions and functional group interconversions, making it a valuable precursor in the synthesis of more complex molecules, particularly flavonoids and related compounds. Research has primarily focused on reactions involving the phenolic hydroxyl group, the activated aromatic ring, and the carbonyl group of the propiophenone moiety.
A significant area of investigation involves the Claisen-Schmidt condensation, which transforms this compound into various chalcones. sciforum.netsciforum.net This reaction serves as a cornerstone for creating a diverse library of substituted chalcones by reacting the parent propiophenone with a wide range of substituted benzaldehydes. sciforum.netsciforum.net The substitution pattern of the resulting chalcone (B49325) is directly controlled by the choice of the benzaldehyde (B42025) reactant.
Furthermore, the functional groups of this compound and its derivatives can be interconverted to yield different classes of compounds. For instance, the carbonyl group can be reduced, and the phenolic hydroxyl group can be alkylated or used to direct further cyclization reactions. An example of such a transformation is the oxidative cyclization of chalcones derived from this propiophenone to form aurones. nih.gov
Claisen-Schmidt Condensation for Chalcone Synthesis
The most prominent functional group interconversion of this compound is its reaction with various aromatic aldehydes via the Claisen-Schmidt condensation to yield 2'-hydroxychalcones. nih.gov This base-catalyzed reaction creates an α,β-unsaturated ketone system, which is the core structure of chalcones. rasayanjournal.co.in The reaction is versatile, allowing for the introduction of diverse substitution patterns on the B-ring of the resulting chalcone, depending on the aldehyde used. sciforum.netsciforum.net
Commonly used basic conditions include potassium hydroxide (B78521) (KOH) in ethanol or sodium hydride (NaH) in dimethylformamide (DMF). nih.gov The yields of these reactions can vary significantly based on the specific reactants and conditions employed. nih.gov
| Reactant A | Reactant B (Substituted Benzaldehyde) | Base/Solvent | Product (Substituted 2'-Hydroxychalcone) | Yield (%) | Reference |
| This compound | Various Substituted Benzaldehydes | KOH / Ethanol | Substituted 2'-Hydroxy-4'-methoxychalcones | 22-85 | nih.gov |
| This compound | Various Substituted Benzaldehydes | Not Specified | HMA substituted chalcones (LY-1 to LY-10) | Not Specified | sciforum.netsciforum.net |
HMA: 2-Hydroxy-4-methoxyacetophenone (a closely related compound)
Further Transformations of Chalcone Derivatives
The chalcones synthesized from this compound are themselves versatile intermediates for further functional group interconversions. One notable transformation is the oxidative cyclization to produce aurones. For example, chalcones can be treated with mercury (II) acetate (B1210297) in pyridine (B92270) to yield aurones. nih.gov Additionally, other functional groups on the chalcone scaffold can be modified. For instance, a methoxymethyl (MOM) protecting group on a hydroxylated chalcone can be removed using aqueous HCl in methanol to yield the deprotected polyhydroxychalcone. nih.gov
Reactions at the Carbonyl Group
While less documented for this compound itself, related methoxypropiophenones undergo functional group interconversions at the carbonyl group. For example, 4'-methoxypropiophenone (B29531) can be converted to trans-anethole through a cascade of Meerwein–Pondorf–Verley (MPV) reduction followed by dehydration. mdpi.comnih.gov This process first reduces the carbonyl group to a hydroxyl group, which is then eliminated to form a double bond. mdpi.comnih.gov This suggests that the carbonyl group of this compound is also a viable site for reduction and subsequent reactions.
| Starting Material | Reagents/Catalyst | Reaction Type | Product | Reference |
| 4'-Methoxypropiophenone | 2-pentanol, PhP-Hf (1:1.5) catalyst | MPV Reduction & Dehydration | trans-Anethole | mdpi.comnih.gov |
Investigations into the Biological Activities of 2 Hydroxy 4 Methoxypropiophenone
Efficacy in Nematocidal Applications
Nematodes, particularly plant-parasitic species, pose a significant threat to global agriculture, necessitating the search for effective nematicides. The free-living nematode Caenorhabditis elegans is a widely used model organism for initial screening of nematicidal compounds due to its well-characterized genetics and rapid life cycle. researchgate.net
In Vitro Studies on Caenorhabditis elegans Models
Despite the use of C. elegans as a primary model for nematicide discovery, a review of available scientific literature reveals a lack of specific studies investigating the nematicidal efficacy of 2'-Hydroxy-4'-methoxypropiophenone. researchgate.netnih.gov Searches for in vitro assays testing this particular compound against C. elegans or other nematode species did not yield any specific results. Research has been conducted on other botanical compounds, such as aldehydes and ketones, for their nematicidal properties, but data for this compound is not present in the reviewed sources. mdpi.commdpi.comnih.gov
Comparative Analysis of Potency with Related Compounds
Due to the absence of primary research on the nematicidal activity of this compound, a comparative analysis of its potency against related chemical structures cannot be performed.
Potential Antimicrobial Activities
The rise of antimicrobial resistance is a pressing global health issue, driving research into new chemical entities with antimicrobial properties. Investigations often include screening against a wide array of bacteria and fungi.
Broad-Spectrum Inhibition in In Vitro Microbial Models
There is a notable absence of published studies on the broad-spectrum antimicrobial activity of this compound. While research into related phenolic compounds, such as 2-hydroxy-4-methoxybenzaldehyde (B30951), has demonstrated a wide spectrum of inhibitory activity against various pathogenic bacteria and fungi, similar comprehensive screening data for this compound is not available in the current scientific literature. nih.govnih.gov
Targeted Studies Against Specific Pathogenic Strains (e.g., Staphylococcus aureus)
Specific investigations into the efficacy of this compound against particular pathogenic strains, such as Staphylococcus aureus, have not been found in the available research. Studies on the closely related compound, 2-hydroxy-4-methoxybenzaldehyde, have shown it to possess antibacterial and antibiofilm activities against methicillin-resistant S. aureus (MRSA). nih.gov However, this activity cannot be directly attributed to this compound without specific experimental evidence.
Exploratory Anticancer Activities
The search for novel anticancer agents is a critical area of pharmaceutical research, involving the screening of synthetic and natural compounds for their ability to inhibit cancer cell growth.
Currently, there is no available scientific literature or published data from exploratory in vitro or in vivo studies to suggest any anticancer or cytotoxic activities for this compound. Research has been conducted on structurally related molecules, such as certain chalcones and biphenyl (B1667301) compounds, which have shown anti-proliferative and anti-angiogenic effects. nih.govmdpi.com For instance, 2'-hydroxy-4'-methoxychalcone (B191446) (HMC) has been evaluated for its anti-angiogenic and anti-tumor activities. nih.gov However, these findings relate to different chemical classes and cannot be extrapolated to this compound.
Despite a thorough search of available scientific literature, no specific studies detailing the antiproliferative or cytotoxic effects of the chemical compound this compound in cellular models or cancer cell lines could be located.
Research into the biological activities of related compounds, such as chalcone (B49325) derivatives of 2-hydroxy-4-methoxyacetophenone, has been conducted. These studies have explored the potential for anticancer activity in various cancer cell lines. However, this information falls outside the direct scope of an investigation into this compound.
Therefore, at present, there is no publicly available research data to populate the requested sections on the antiproliferative effects and cytotoxic mechanisms of this compound. Further scientific investigation would be required to determine these specific biological activities.
Mechanistic Elucidation of Biological Actions
Molecular Targets and Binding Interactions
The identification of specific molecular targets is the first step in understanding the pharmacological or toxicological profile of a compound. For 2'-Hydroxy-4'-methoxypropiophenone, there is a significant lack of data in this area.
Enzyme Inhibition Studies (e.g., Bacterial Respiration Enzymes, ATP Synthase)
There are currently no published studies that have specifically investigated the inhibitory effects of this compound on bacterial respiration enzymes or ATP synthase. While some related phenolic compounds have been shown to possess antimicrobial properties, the direct impact of this specific propiophenone (B1677668) on these essential bacterial enzymes has not been determined. Research in this area would be critical to ascertain any potential antimicrobial efficacy and its underlying mechanism.
Receptor Modulation Profiling
Similarly, the interaction of this compound with specific cellular receptors remains uncharacterized. Receptor binding assays are essential to determine if this compound can modulate the activity of key receptors in biological systems. Without such studies, its potential to influence receptor-mediated signaling pathways is unknown.
Cellular Pathway Interventions
The effect of a compound on cellular pathways provides insight into its broader biological impact. For this compound, this is another area where specific research is wanting.
Impact on Metabolic Pathways in Target Organisms
There is no available data on how this compound may affect the metabolic pathways of any target organism. Studies are needed to explore its influence on key metabolic processes, which could reveal potential applications or areas of concern.
Modulation of Key Signaling Cascades in Cellular Models
The ability of this compound to modulate key signaling cascades in cellular models has not been reported. Investigating its effects on well-established signaling pathways would be fundamental to understanding its cellular mechanism of action.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are vital for optimizing the biological activity of a lead compound. While SAR studies have been conducted for broader classes of antimicrobial compounds, including some propiophenone derivatives, a specific analysis for this compound is not available. Such studies would involve synthesizing and testing a series of related molecules to determine how the 2'-hydroxy and 4'-methoxy groups, as well as the propiophenone core, contribute to any observed biological effects. This would be a critical step in any drug discovery effort based on this chemical scaffold.
Material Science Applications and Polymer Chemistry of 2 Hydroxy 4 Methoxypropiophenone
Synthesis and Characterization of Copolymers
The creation of novel polymeric materials with tailored properties is a cornerstone of modern material science. Copolymers based on 2'-Hydroxy-4'-methoxypropiophenone (2-H, 4-MPP) have been successfully synthesized, demonstrating promising applications, particularly in the realm of ion-exchange resins.
Condensation Polymerization with Urea (B33335) and Formaldehyde (B43269) Using Acid Catalysts
Copolymers designated as 2-H, 4-MPPUF have been synthesized through the condensation polymerization of this compound, urea (U), and formaldehyde (F). ias.ac.in This reaction is carried out in the presence of acid catalysts such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), with varying molar ratios of the reacting monomers. ias.ac.inias.ac.in
The synthesis process, as described in a key 1991 study, involves refluxing a mixture of this compound, formaldehyde, and a 2M HCl solution at 60°C. ias.ac.in Urea, dissolved in water, is then added dropwise to the reacting mixture, and the temperature is elevated to 110°C for a period of five hours to facilitate the polymerization. ias.ac.in The resulting solid yellow copolymer is then filtered and purified by dissolving it in aqueous sodium hydroxide (B78521) and subsequently reprecipitating it with a hydrochloric acid and water solution. ias.ac.in This purification step is crucial for removing any unreacted monomers. The final product is washed with boiling water and dried before being finely ground for experimental use. ias.ac.in
Analysis of Copolymerization Parameters and Resultant Structures
The properties of the synthesized 2-H, 4-MPPUF copolymers are intrinsically linked to the molar ratios of the initial monomers. Studies have shown that variations in these ratios directly impact the final composition and characteristics of the polymer. The molecular weight of the copolymers has been determined using nonaqueous conductometric titrations and vapor pressure osmometry. ias.ac.in
The structure of these copolymers is a complex, cross-linked network. The condensation reaction occurs between formaldehyde and both urea and the activated positions on the this compound ring. This leads to the formation of methylene (B1212753) bridges connecting the monomeric units, a characteristic feature of urea-formaldehyde resins. researchgate.netkirj.ee The presence of the this compound moiety within the polymer backbone is what imparts its unique chelating properties.
Characterization by Elemental Analyses, IR Spectra, and Viscosity Measurements
To confirm the successful synthesis and to elucidate the structure of the 2-H, 4-MPPUF copolymers, a suite of characterization techniques has been employed. ias.ac.in
Elemental Analysis: The elemental composition of the copolymers is determined to verify the incorporation of the different monomers into the polymer chain. The experimentally determined percentages of carbon, hydrogen, and nitrogen can be compared with theoretical values to understand the copolymer composition.
Infrared (IR) Spectra: IR spectroscopy is a powerful tool for identifying the functional groups present in the copolymer. sapub.org The spectra of 2-H, 4-MPPUF copolymers exhibit characteristic absorption bands that confirm the structure. These include broad bands corresponding to the hydroxyl (-OH) groups, peaks indicating the presence of the carbonyl (C=O) group from the propiophenone (B1677668) and urea units, and absorptions related to the aromatic ring and ether linkages. ias.ac.inresearchgate.net
Viscosity Measurements: The viscosity of the copolymer solutions provides insights into the molecular weight and the polymer chain dimensions in a given solvent. Intrinsic viscosity, determined by measuring the viscosity of dilute polymer solutions, is often used to estimate the average molecular weight of the copolymers.
Chelation Properties and Metal Ion Interactions
A significant area of application for this compound and its copolymers lies in their ability to bind with metal ions, a property known as chelation. ias.ac.in
Investigation of Chelation Mechanisms of this compound and its Polymers
The chelating ability of this compound stems from the presence of the hydroxyl and carbonyl groups in ortho position to each other on the aromatic ring. These groups can form stable coordinate bonds with metal ions, effectively "trapping" them. When this monomer is polymerized, the resulting copolymer retains these chelating sites, making the entire polymer matrix capable of sequestering metal ions from a solution. ias.ac.in The chelation ion-exchange properties of the 2-H, 4-MPPUF copolymers have been systematically studied using the batch-equilibration method. ias.ac.inias.ac.in
Selectivity and Capacity in Metal Ion Binding
A critical aspect of a chelating polymer is its selectivity and capacity for binding different metal ions. Research has shown that the 2-H, 4-MPPUF copolymers exhibit varying affinities for different metal ions. This selectivity is influenced by factors such as the pH of the solution and the nature of the metal ion itself (e.g., its size, charge, and coordination preferences).
The batch-equilibration method allows for the determination of the distribution ratio of different metal ions between the copolymer and the aqueous solution. ias.ac.in This provides quantitative data on the selectivity of the copolymer. Studies have investigated the binding of several divalent metal ions, revealing the potential of these copolymers for applications in areas such as water treatment, metal recovery, and analytical chemistry.
Application as Ion-Exchange Resins
Copolymers synthesized from this compound, urea, and formaldehyde (2-H, 4-MPPUF) have demonstrated significant potential as ion-exchange resins. ias.ac.in The presence of the this compound moiety within the polymer structure imparts chelating properties, enabling the resin to selectively bind with metal ions.
The chelation ion-exchange properties of 2-H, 4-MPPUF copolymers are quantitatively assessed using the batch-equilibration method. ias.ac.inias.ac.in This technique allows for the determination of the distribution of metal ions between the copolymer resin and an aqueous solution. The study of the distribution ratio as a function of pH reveals that the quantity of metal ions taken up by the resin increases with a rise in the pH of the medium. This pH-dependent selectivity is a crucial aspect of their performance, indicating that the efficiency of the ion exchange process can be controlled by adjusting the acidity of the environment. The batch-equilibration method provides valuable data on the selectivity and capacity of the resin for different metal ions. ias.ac.in
Thermal Behavior and Stability of Derived Polymeric Materials
The thermal stability of polymeric materials is a critical factor for their practical applications. Understanding how these materials behave under thermal stress is essential for determining their operational limits.
Thermogravimetric analysis (TGA) is a key technique used to investigate the thermal degradation of 2-H, 4-MPPUF copolymers. ias.ac.in TGA studies reveal that these copolymers are generally thermally stable up to 200°C. ias.ac.in The degradation process for these copolymers typically occurs in a single step, with decomposition initiating at a slow rate up to 250°C and completing around 600°C, at which point a weight loss of 85% to 95% is observed. ias.ac.in The Broido method can be applied to the TGA data to calculate the activation energy of the thermal degradation process. ias.ac.in
Interactive Table: Thermal Degradation Data of 2-H, 4-MPPUF Copolymers
| Property | Value |
| Thermal Stability Threshold | 200°C |
| Initial Decomposition Temperature | 250°C |
| Final Decomposition Temperature | 600°C |
| Total Weight Loss | 85-95% |
Advanced Analytical and Computational Studies
High-Resolution Spectroscopic Techniques for Structural Analysis
Spectroscopic methods are indispensable for confirming the structure of chemical compounds. High-resolution techniques offer unparalleled detail into the atomic composition and connectivity of molecules like 2'-Hydroxy-4'-methoxypropiophenone.
High-resolution mass spectrometry (HRMS), particularly using technologies like Quadrupole-Orbitrap mass spectrometers, is crucial for determining the precise mass and elemental composition of a compound and its fragments. thermofisher.com In the analysis of this compound, the molecular ion (M+) peak is observed at a mass-to-charge ratio (m/z) of 180. researchgate.net
The fragmentation pattern of a molecule upon ionization provides a structural fingerprint. For this compound, a primary fragmentation event is the alpha-cleavage of the bond between the carbonyl group and the adjacent ethyl group. This cleavage results in the loss of an ethyl radical (•C₂H₅), leading to the formation of a highly stable 2-hydroxy-4-methoxybenzoyl cation, which is observed as a major peak at m/z 151. researchgate.net Further fragmentation of this ion can occur, helping to confirm the arrangement of the aromatic ring and its substituents. The analysis of these fragmentation pathways is essential for the unambiguous identification of the compound in complex mixtures. thermofisher.comnih.gov
A study using Gas Chromatography-Mass Spectrometry (GC-MS) identified key fragments and their relative intensities, as detailed in the table below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Probable Fragment Identity |
| 180 | 25 | Molecular Ion [M]⁺ |
| 151 | 100 | [M - C₂H₅]⁺ |
| 121 | 15 | Further fragmentation product |
| Data sourced from a GC-MS analysis of 2-hydroxy-4-methoxypropiophenone. researchgate.net |
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each type of proton. A key feature would be a singlet for the phenolic hydroxyl proton (-OH), its chemical shift influenced by hydrogen bonding. The three protons of the methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet. The aromatic region would display signals for the three protons on the substituted benzene (B151609) ring, with their splitting patterns (e.g., doublets, doublet of doublets) revealing their positions relative to each other. The ethyl group (-CH₂CH₃) would produce a characteristic quartet for the methylene (B1212753) protons and a triplet for the methyl protons. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. docbrown.info It would be expected to show ten distinct signals, one for each carbon atom in the molecule. The carbonyl carbon would have a characteristic downfield shift (typically >190 ppm). The carbon atoms of the aromatic ring would appear in the 100-170 ppm range, with those bonded to the oxygen atoms (C-2' and C-4') showing specific shifts. The methoxy and ethyl group carbons would have signals in the upfield region of the spectrum. np-mrd.org
Computational Chemistry and Molecular Modeling
Computational chemistry provides theoretical insights that complement experimental data, allowing for the prediction of molecular properties and behaviors.
Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the most stable three-dimensional shape (conformation) of a molecule. niscpr.res.in For this compound, a significant conformational feature is the potential for a strong intramolecular hydrogen bond between the 2'-hydroxyl group and the oxygen of the propionyl group. This interaction would contribute to a more planar and rigid molecular structure. researchgate.net
Computational models can also predict chemical reactivity by analyzing frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO provides insights into the molecule's stability and bioactivity. niscpr.res.in Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution, identifying the nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule, which are key to predicting how it will interact with other chemical species. niscpr.res.inresearchgate.net
Molecular docking is a computational technique used to predict how a small molecule (a "ligand") binds to the active site of a large molecule, typically a protein or enzyme. nih.govnih.gov This method is instrumental in drug discovery and for understanding the biological potential of compounds.
In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. nih.gov Using software such as Molecular Operating Environment (MOE), the ligand (in this case, this compound) is computationally placed into the target's binding site. nih.gov The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a binding energy score in kcal/mol. niscpr.res.in
These studies identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. nih.gov For this compound, the hydroxyl and methoxy groups would be expected to be key participants in forming hydrogen bonds, anchoring the molecule within the binding site. While specific docking studies for this compound are not detailed in the surveyed literature, the methodology has been successfully applied to structurally similar phenolic compounds to explore their potential as inhibitors of enzymes like acetylcholinesterase or cyclooxygenase. researchgate.netnih.gov
Future Research Directions and Translational Potential
Discovery of Additional Biological Activities and Mechanistic Pathways
While direct research into the pharmacological profile of 2'-Hydroxy-4'-methoxypropiophenone is nascent, its known role as an aggregation pheromone in the red flour beetle, Tribolium castaneum, confirms its biological activity. researchgate.net The metabolic pathways of structurally similar compounds provide a strong rationale for investigating its potential in medicine and physiology.
For instance, the related compound 2-hydroxy-4-methoxybenzaldehyde (B30951) is known to possess a wide range of medicinal properties, including antimicrobial, anti-inflammatory, hepatoprotective, and neuroprotective effects. researchgate.netnih.govinnovareacademics.in Similarly, 2'-hydroxy-4-methoxychalcone (B191450) has demonstrated antioxidant and anti-inflammatory activities. mdpi.com Furthermore, studies on 2-hydroxy-4-methoxybenzophenone, a structurally analogous UV absorber, have shown that its metabolites can exhibit xenoestrogenic effects by interacting with the human estrogen receptor. nih.gov
Future research should, therefore, focus on screening this compound for a broad spectrum of biological activities. Key areas of investigation include:
Antimicrobial and Antifungal Assays: To determine its efficacy against various pathogens.
Anti-inflammatory and Antioxidant Studies: To evaluate its potential for treating inflammatory conditions and oxidative stress-related diseases.
Neuropharmacological Screening: To explore potential neuroprotective or other central nervous system effects.
Endocrine Disruption Assays: To understand its potential impact on hormonal pathways, drawing parallels from related benzophenones.
Elucidating the mechanisms behind any identified activities will be crucial for its development as a therapeutic agent.
Optimization of Synthetic Methodologies for Scalable Production
For any compound to be commercially viable, its synthesis must be efficient, cost-effective, and scalable. Current synthetic routes to related propiophenones and benzophenones offer a blueprint for future optimization. A patented method for a related compound, for example, reports a yield of over 85%, highlighting the potential for high-efficiency synthesis. chemicalbook.com
Future research in this area should target:
Catalyst Development: Investigating novel catalysts, such as phase transfer catalysts, can simplify processes, reduce reaction times, and improve yields. google.com
Process Intensification: Exploring continuous flow chemistry instead of batch processing could enhance safety, efficiency, and scalability.
Biocatalysis: The use of enzymes or whole-cell biocatalysts, such as Pseudomonas putida, has been effective for the enantioselective synthesis of related chiral α-hydroxy ketones. dtu.dk Adapting such biocatalytic methods could offer a highly specific and sustainable route to this compound and its stereoisomers.
The table below summarizes potential optimization strategies for the synthesis of this compound.
| Strategy | Objective | Potential Advantage |
| Novel Catalyst Systems | Increase reaction rate and yield | Reduced energy consumption, lower cost, simplified purification. |
| Flow Chemistry | Convert from batch to continuous process | Improved safety, better process control, easier scalability. |
| Biocatalysis | Use enzymes or microorganisms | High selectivity, mild reaction conditions, environmentally friendly. |
| Alternative Reagents | Replace hazardous starting materials | Improved safety profile, reduced environmental impact. |
Development of Novel Materials with Enhanced Properties for Specific Applications
Hydroxypropiophenones are a well-established class of photoinitiators used in UV-curable formulations. chemicalbook.comnbinno.com These compounds generate free radicals upon exposure to UV light, initiating polymerization to form stable materials for coatings, inks, adhesives, and even dental composites. nbinno.commdpi.com A closely related compound, 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (B25239), is valued as a photoinitiator in water-based systems and for creating hydrogels for biomedical applications. chemicalbook.comsigmaaldrich.com
The translational potential of this compound in materials science is significant. Future research should explore:
Photoinitiator Efficacy: Characterizing its absorption spectrum and efficiency in initiating the polymerization of various monomers (e.g., acrylates, methacrylates).
Polymer Integration: Developing methods to covalently bond the molecule to polymer backbones, creating functionalized materials with unique properties and reducing the potential for migration of unreacted initiator.
Biomaterial Formulation: Incorporating it into biocompatible polymers to create photo-activated hydrogels for tissue engineering or drug delivery systems, where its specific chemical structure may offer advantages in biocompatibility or curing kinetics. rsc.org Research on nanogel-functionalized photoinitiators has shown that such systems can improve water solubility and biocompatibility, paving the way for advanced medical applications. rsc.org
Integration of Omics Approaches for Comprehensive Mechanistic Insight
To fully understand the biological fate and effects of this compound, modern systems biology approaches are essential. "Omics" technologies can provide a holistic view of its interaction with biological systems.
Metabolomics: As demonstrated with 2-hydroxy-4-methoxybenzophenone, studying the metabolism of the compound in liver cell models (hepatocytes) can identify its major metabolites. nih.gov This is critical, as metabolites may have different biological activities or toxicities than the parent compound. Mass spectrometry techniques can be employed to identify and quantify these metabolic products. researchgate.net
Transcriptomics and Proteomics: If the compound shows significant biological activity, transcriptomics (analyzing gene expression) and proteomics (analyzing protein expression) can reveal the cellular pathways it modulates. This provides deep mechanistic insight into its mode of action.
Toxicogenomics: This approach combines toxicology with omics to understand the molecular basis of any adverse effects, which is crucial for safety assessment and regulatory approval.
Sustainable Production and Green Chemistry Principles in Synthesis
Modern chemical synthesis places a strong emphasis on sustainability. Future development of synthetic routes for this compound must incorporate green chemistry principles to minimize environmental impact.
Key research directions include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and toxic reagents, such as dimethyl sulfate (B86663), with greener alternatives like methyl halides in combination with a phase transfer catalyst. google.com This approach not only enhances safety but can also simplify the process, as byproducts may be limited to simple salts and water. google.com
Renewable Feedstocks: Investigating the possibility of synthesizing the molecule or its precursors from renewable biomass sources.
Energy Efficiency: Optimizing reactions to run at lower temperatures and pressures, potentially through the use of highly efficient catalysts or biocatalysts. dtu.dk
A patent for a related compound highlights a method that is environmentally friendly, with byproducts consisting only of salt and water, demonstrating the feasibility of this approach. google.com
Q & A
Q. What synthetic methodologies are recommended for preparing 2'-Hydroxy-4'-methoxypropiophenone with high purity?
To synthesize this compound, Friedel-Crafts acylation is a common approach. A typical protocol involves:
- Reacting 4-methoxyresorcinol with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Purification via recrystallization using ethanol/water mixtures (70:30 v/v) to achieve ≥98% purity, as validated by HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid, 40:60 v/v; retention time ~8.2 min) .
Critical considerations : Monitor reaction temperature (optimal range: 0–5°C) to minimize side products like over-acylated derivatives.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- ¹H/¹³C NMR : Key signals include a singlet for the methoxy group (δ ~3.8 ppm in ¹H NMR; δ ~55 ppm in ¹³C NMR) and a carbonyl resonance (δ ~205 ppm in ¹³C NMR) .
- FT-IR : Confirm hydroxyl (broad peak ~3300 cm⁻¹) and ketone (stretch ~1680 cm⁻¹) functional groups .
- High-resolution mass spectrometry (HRMS) : Expected [M+H]⁺ for C₁₁H₁₄O₃ is 194.0943; deviations >2 ppm require re-evaluation of synthetic steps .
Advanced Research Questions
Q. How can photochemical degradation pathways of this compound be systematically analyzed?
Advanced studies require:
- UV-Vis spectroscopy : Identify λₘₐₓ (~290 nm) to design controlled irradiation experiments (e.g., using a 300 W xenon lamp with a 290 nm cutoff filter) .
- LC-MS/MS analysis : Detect degradation products like demethylated derivatives (e.g., 2'-Hydroxy-4'-hydroxypropiophenone, [M+H]⁺ = 166.0864) and quantify degradation kinetics (pseudo-first-order rate constants at varying pH) .
Data contradiction note : Discrepancies in degradation rates under aerobic vs. anaerobic conditions suggest radical-mediated pathways require further validation via electron paramagnetic resonance (EPR) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in cytotoxicity studies (e.g., IC₅₀ ranging from 50–200 μM in cancer cell lines) may arise from:
- Assay variability : Standardize protocols (e.g., MTT assay incubation time: 48 hrs; serum-free conditions to avoid binding interference) .
- Metabolite interference : Use LC-MS to differentiate parent compound effects from metabolites like glucuronidated or sulfated derivatives .
Recommendation : Employ isotopic labeling (e.g., ¹³C-propionyl group) to track metabolic fate in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
